molecular formula C13H19N3O5S B605795 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 178685-33-1

2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B605795
CAS RN: 178685-33-1
M. Wt: 329.37
InChI Key: PTOJCKLTCKYNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H19N3O5S . It has an average mass of 329.372 Da and a monoisotopic mass of 329.104553 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a 4-methylbenzenesulfonate (tosyl) group attached to a 2-(2-(2-azidoethoxy)ethoxy)ethyl group . The azido group (-N3) is a functional group characterized by a nitrogen to nitrogen triple bond.


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 8 hydrogen bond acceptors and 0 hydrogen bond donors. It also has 11 freely rotating bonds. Its ACD/LogP value is 1.24, and its ACD/LogD values are 2.14 at pH 5.5 and 7.4. Its polar surface area is 83 Ų .

Scientific Research Applications

  • Antimicrobial Activity : A compound related to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate showed potential in antimicrobial activity evaluation. This suggests its possible use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

  • Cancer Therapy : Research involving the synthesis and characterization of tosylate salts of anticancer drugs, including those with a structure similar to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, indicates a role in cancer treatment. Such compounds might be useful in the crystallization of anticancer drugs for enhanced therapeutic efficacy (Ravikumar et al., 2013).

  • Nanogel for Cancer Therapy : A study demonstrated the use of a redox-responsive PEGylated poly(diselenide-phosphate) nanogel with components similar to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate for cancer therapy. This nanogel shows promise in inhibiting cancer cell proliferation while being minimally toxic to normal cells (Li et al., 2015).

  • Synthesis of Pyrimidine Derivatives : A study on the synthesis of a new D-π-A type pyrimidine derivative involved a compound structurally similar to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, indicating its potential application in the synthesis of novel organic compounds (Wang Gan, 2014).

  • Peptide Coupling Reagents : Sulfonate ester-type coupling reagents, including those with a structure resembling 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, have been studied for their efficiency and effectiveness in peptide synthesis. These reagents offer alternatives for racemization suppression and coupling efficiency (Khattab, 2010).

  • Azo Coupling Reactions : Research on azo coupling reactions involving sodium arenesulfonates, which are structurally related to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, provides insights into their catalytic activities and potential applications in dye and pigment synthesis (Iwamoto et al., 1993).

  • Anticancer Properties : A study explored the synthesis and characterization of a compound with anticancer properties, showing structural similarities to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. This highlights its potential use in developing novel anticancer agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Mechanism of Action

Target of Action

The primary target of 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .

Mode of Action

This compound is a type of PROTAC (Proteolysis-Targeting Chimera) linker . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, it facilitates the transfer of ubiquitin to the target protein, marking it for degradation .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of the target protein with ubiquitin, which signals the proteasome to degrade the tagged protein. The degradation of specific proteins can have various downstream effects, depending on the functions of these proteins.

Pharmacokinetics

Its solubility in dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins that are targeted. For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt this pathway and have therapeutic effects.

Action Environment

The compound is stable under normal conditions and should be stored in a dry, well-ventilated place away from flammable materials . It should be handled carefully to avoid contact with strong oxidizers, strong acids, and strong bases . The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other substances.

properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOJCKLTCKYNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Synthesis routes and methods

Procedure details

To a solution in which the 2-(2-(2-azidoethoxy)ethoxy)ethanol (3.05 g, 17.40 mmol) compound of Chemical Formula 8 was dissolved in methylene chloride (15 mL), 4-dimethylaminopyridine (DMAP) (212.6 mg, 1.74 mmol), triethylamine (TEA) (7.28 mL, 52.20 mmol) and tosyl chloride (3.98 g, 20.88 mmol) were added consecutively at room temperature. The post-reaction mixture obtained after stirring the reaction mixture for 12 hours at room temperature was partitioned to distilled water (40 mL) and ethyl acetate (120 mL). The organic layer was separated, washed with saturated salted water (15 mL), dried with anhydrous sodium sulfate, and vacuum distilled to give 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (5.15 g, 90%). 1H NMR (500 MHz, CDCl3) δ 7.79 (d, 2H, J=8.2 Hz), 7.33 (d, 2H, J=8.2 Hz), 4.15 (t, 2H, J=5.0 Hz), 3.69 (t, 2H, J=5.0 Hz), 3.63 (t, 2H, J=5.5 Hz), 3.59 (s, 4H), 3.36 (t, 2H, J=5.0 Hz), 2.44 (s, 3H); 13C NMR (125 MHz, CDCl3) δ 144.9, 133.0, 129.9 (2), 128.0 (2), 70.8, 70.7, 70.1, 69.3, 68.8, 50.7, 21.7.
Quantity
3.05 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula 8
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.28 mL
Type
reactant
Reaction Step Two
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
212.6 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.